molecular formula C12H15FO B13207982 1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol

1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol

Katalognummer: B13207982
Molekulargewicht: 194.24 g/mol
InChI-Schlüssel: BOUGXPIFFWORAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a fluorophenyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol typically involves the reaction of 3-fluorobenzyl chloride with 2-methylcyclopentanone in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product. The reaction conditions often include refluxing in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.

    3-Fluorophenylacetic acid: Contains the fluorophenyl group attached to an acetic acid moiety.

    1-(3-Fluorophenyl)-2-methylcyclopentane: A reduced form of the compound without the hydroxyl group.

Uniqueness

1-(3-Fluorophenyl)-2-methylcyclopentan-1-ol is unique due to its specific combination of a fluorophenyl group and a cyclopentane ring with a hydroxyl substitution. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C12H15FO

Molekulargewicht

194.24 g/mol

IUPAC-Name

1-(3-fluorophenyl)-2-methylcyclopentan-1-ol

InChI

InChI=1S/C12H15FO/c1-9-4-3-7-12(9,14)10-5-2-6-11(13)8-10/h2,5-6,8-9,14H,3-4,7H2,1H3

InChI-Schlüssel

BOUGXPIFFWORAE-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC1(C2=CC(=CC=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.